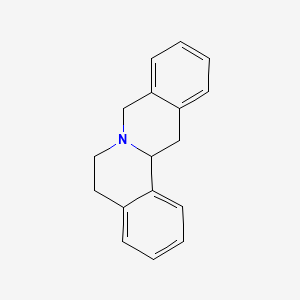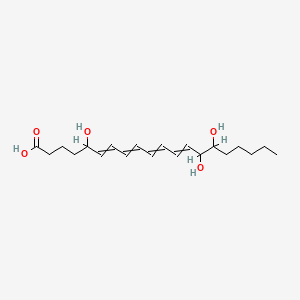
Zinc-63
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc-63, is a radioactive isotope of zinc with a mass number of 63. It is denoted as this compound or 63Zn. This isotope has an atomic number of 30, which means it has 30 protons and 33 neutrons in its nucleus. This compound is known for its relatively short half-life of approximately 38.47 minutes, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc-63 can be produced through proton-induced reactions. One common method involves bombarding a gallium-63 target with protons, which results in the formation of this compound through a nuclear reaction . The reaction conditions typically require a cyclotron to accelerate the protons to the necessary energy levels for the reaction to occur.
Industrial Production Methods: Industrial production of this compound is limited due to its short half-life. it can be produced in specialized facilities equipped with cyclotrons or other particle accelerators. The production process involves careful handling and precise control of reaction conditions to ensure the desired isotope is obtained .
Chemical Reactions Analysis
Types of Reactions: Zinc-63 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Due to its radioactive nature, these reactions are often studied under controlled conditions to ensure safety.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using common oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of zinc oxide, while reduction may yield elemental zinc .
Scientific Research Applications
Zinc-63 has several scientific research applications across various fields:
Chemistry:
- Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
- Employed in the study of zinc’s role in catalytic processes.
Biology:
- Utilized in biological studies to trace zinc’s movement and distribution within organisms.
- Helps in understanding zinc’s role in enzyme function and cellular processes.
Medicine:
- Investigated as a potential imaging agent in positron emission tomography (PET) scans.
- Explored for its potential use in targeted radiotherapy for cancer treatment .
Industry:
- Applied in the study of zinc’s behavior in industrial processes, such as galvanization and alloy production.
- Used in environmental studies to trace zinc contamination and its impact on ecosystems .
Mechanism of Action
The mechanism by which Zinc-63 exerts its effects is primarily through its radioactive decay. This compound decays via beta-plus decay (positron emission) to form copper-63. This decay process releases energy in the form of positrons and gamma radiation, which can be detected and measured . The molecular targets and pathways involved in this compound’s action depend on its specific application, such as imaging or therapeutic use.
Comparison with Similar Compounds
Zinc-64: A stable isotope of zinc with a mass number of 64.
Zinc-65: A radioactive isotope with a longer half-life of 244 days.
Comparison:
Uniqueness: Zinc-63’s short half-life and positron emission make it unique among zinc isotopes. Its rapid decay allows for quick studies and applications in imaging and tracing.
Applications: While Zinc-64 is stable and widely used in industrial applications, this compound’s radioactive properties make it suitable for specialized research and medical applications.
Properties
CAS No. |
14833-26-2 |
|---|---|
Molecular Formula |
Zn |
Molecular Weight |
62.93321 g/mol |
IUPAC Name |
zinc-63 |
InChI |
InChI=1S/Zn/i1-2 |
InChI Key |
HCHKCACWOHOZIP-YPZZEJLDSA-N |
SMILES |
[Zn] |
Isomeric SMILES |
[63Zn] |
Canonical SMILES |
[Zn] |
Synonyms |
63Zn radioisotope Zinc-63 Zn-63 radioisotope |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















